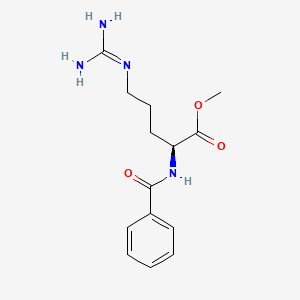

Benzoyl L-arginine methyl ester

Description

Historical Trajectory and Contemporary Relevance of Arginine Ester Substrates in Enzymology

The use of synthetic substrates, particularly arginine esters, has been a cornerstone of enzymology for decades. Historically, these compounds provided a simplified and reproducible means to study the activity and specificity of proteolytic enzymes, which naturally act on complex protein substrates. Arginine esters were identified as particularly useful for enzymes that cleave peptide bonds at the carboxyl side of arginine residues, such as trypsin. Early studies laid the groundwork for understanding the kinetics of these enzymes, establishing fundamental principles of enzyme-substrate interactions. The hydrolysis of these esters could be monitored easily, often through spectrophotometric or titrimetric methods, providing a quantitative measure of enzymatic activity. worthington-biochem.com

In contemporary biochemical research, arginine ester substrates remain highly relevant. They continue to be employed for the routine assay of a wide range of proteases beyond trypsin. These include enzymes such as papain, ficin (B600402), kallikreins, thrombin, and subtilisin. sigmaaldrich.comscbt.comhimedialabs.com The non-peptide nature of substrates like Nα-Benzoyl-L-arginine ethyl ester (BAEE), a close analog of the methyl ester, makes them ideal for the relative quantification of enzyme activity in various experimental settings. caymanchem.com For instance, they are used in the kinetic characterization of enzymes like protein arginine deiminase 4 (PAD4), an enzyme implicated in rheumatoid arthritis, and in assessing the activity of tissue kallikrein, which may be a predictor of recurrent stroke. caymanchem.com Furthermore, arginine esters are utilized in diverse applications such as analyzing the proteolytic activity in plant extracts and studying the function of enzymes from microorganisms. sigmaaldrich.com The enduring utility of these substrates is a testament to their simplicity, reliability, and the fundamental insights they provide into enzyme function.

Scope and Significance of Nα-Benzoyl-L-arginine Methyl Ester as a Model Substrate

Nα-Benzoyl-L-arginine methyl ester, and its widely studied counterpart Nα-Benzoyl-L-arginine ethyl ester (BAEE), serve as crucial model substrates in enzymology. Their significance lies in their ability to mimic the essential features of a natural substrate for certain proteases, namely the presence of an arginine residue and a susceptible ester bond that is cleaved by the enzyme. This allows researchers to investigate the catalytic mechanism and specificity of these enzymes in a controlled and reproducible manner.

These compounds are particularly prominent as substrates for serine proteases like trypsin and tissue kallikrein, as well as cysteine proteases like papain. biosynth.comresearchgate.netsrlchem.com The hydrolysis of the ester bond by the enzyme releases an acid, and the rate of this acid production can be precisely measured to determine the enzyme's activity. worthington-biochem.com This makes them invaluable for:

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the affinity of the enzyme for the substrate and its maximum catalytic rate, respectively.

Inhibitor Screening: Assessing the efficacy of potential enzyme inhibitors by measuring the reduction in the rate of substrate hydrolysis.

Comparative Studies: Comparing the activity of an enzyme under different conditions (e.g., pH, temperature, presence of cofactors) or comparing the activity of different enzyme variants.

A key application is seen in the detailed kinetic characterization of enzymes like rat tissue kallikrein, where the hydrolysis of BAEE has been studied across a wide range of concentrations. nih.gov Such studies reveal complex kinetic behaviors, including substrate inhibition at high concentrations, providing deeper insights into the enzyme's regulatory mechanisms. nih.gov The crystal structure of the Michaelis complex between bovine trypsin and BAEE has even been determined, offering a molecular-level view of how the substrate binds to the enzyme's active site. researchgate.net The consistent and well-documented behavior of Nα-Benzoyl-L-arginine esters in these assays has solidified their role as indispensable tools for fundamental and applied enzymology.

Data Tables

Table 1: Enzymes Utilizing Nα-Benzoyl-L-arginine Esters as a Substrate

This table lists various proteolytic enzymes that have been shown to hydrolyze Nα-Benzoyl-L-arginine methyl ester or its ethyl ester analog, highlighting the broad utility of these compounds as enzyme substrates.

| Enzyme | Enzyme Class | Source / Reference(s) |

| Trypsin | Serine Protease | sigmaaldrich.com, caymanchem.com, researchgate.net, srlchem.com |

| Papain | Cysteine Protease | sigmaaldrich.com, biosynth.com, researchgate.net |

| Kallikrein | Serine Protease | sigmaaldrich.com, caymanchem.com, nih.gov |

| Bromelain | Cysteine Protease | sigmaaldrich.com, scbt.com |

| Ficin | Cysteine Protease | sigmaaldrich.com, scbt.com |

| Subtilisin | Serine Protease | sigmaaldrich.com, caymanchem.com, scbt.com |

| Thrombin | Serine Protease | sigmaaldrich.com, scbt.com |

| Protein Arginine Deiminase 4 (PAD4) | Hydrolase | caymanchem.com |

| Arginine Esterase | Serine Protease | nih.gov |

Table 2: Kinetic Parameters for the Hydrolysis of Nα-Benzoyl-L-arginine Ethyl Ester (BAEE) by Rat Tissue Kallikrein

This table presents detailed research findings from a kinetic study on the enzymatic hydrolysis of BAEE. The data illustrates how this substrate is used to quantify enzyme-specific characteristics. The study noted that at low concentrations, the reaction follows standard Michaelis-Menten kinetics, but exhibits substrate inhibition at higher concentrations. nih.gov

| Kinetic Parameter | Value (at low substrate concentrations) | Unit |

| Km (Michaelis Constant) | 125 +/- 15 | µM |

| Vmax (Maximum Velocity) | 121.3 +/- 7.6 | µM/min |

Data sourced from a study on rat tissue kallikrein where hydrolysis followed Michaelis-Menten kinetics at substrate concentrations between 50 to 190 µM. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOMIKSYDXLMCD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242397 | |

| Record name | Benzoyl L-arginine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

967-88-4 | |

| Record name | Benzoyl L-arginine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000967884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl L-arginine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nα Benzoyl L Arginine Methyl Ester As a Prototypical Substrate for Enzyme Characterization

Fundamental Principles of Enzymatic Hydrolysis of Arginine Esters

The enzymatic breakdown of arginine esters, such as Nα-Benzoyl-L-arginine methyl ester, is a cornerstone of protease research. This process is governed by specific interactions between the enzyme and the substrate, leading to the cleavage of the ester bond.

Mechanistic Distinctions in Amidolytic versus Esterolytic Activity

Serine proteases are capable of hydrolyzing both ester and amide bonds, activities referred to as esterolytic and amidolytic, respectively. However, the underlying mechanisms for cleaving these two types of bonds exhibit significant differences.

The hydrolysis of esters by serine proteases is generally understood to proceed through a two-step "ping-pong" mechanism involving a tetrahedral intermediate. libretexts.org In this process, the serine residue in the enzyme's active site, activated by a nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a transient, unstable tetrahedral intermediate. The subsequent collapse of this intermediate leads to the release of the alcohol portion of the ester and the formation of a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylate portion of the substrate. wikipedia.orgamazonaws.com

In contrast, the mechanism for the cleavage of the more stable amide bonds is proposed to be different. Some research suggests that the hydrolysis of amides may not involve a discrete tetrahedral intermediate in the same way that ester hydrolysis does. nih.gov Instead, it is thought to occur via a more concerted, SN2-like reaction. In this proposed mechanism, the proton transfer from the active site serine to the histidine and then to the nitrogen of the leaving amide group happens concurrently with the nucleophilic attack of the serine oxygen on the amide's carbonyl carbon. nih.gov This distinction arises from the fact that the leaving group of an amide (an amine) is less favorable than the alcohol leaving group of an ester.

For the hydrolysis of ester substrates, the deacylation step (hydrolysis of the acyl-enzyme intermediate) is often the rate-limiting step. libretexts.org Conversely, for amide hydrolysis, the initial acylation step can be rate-limiting due to the higher stability of the amide bond. libretexts.org

The Role of Nα-Benzoyl-L-arginine Methyl Ester in Serine Protease Catalysis

Nα-Benzoyl-L-arginine methyl ester is a prototypical substrate for serine proteases, especially those with a preference for cleaving peptide bonds C-terminal to basic amino acid residues like arginine and lysine (B10760008). amazonaws.comcmu.edu Trypsin, a well-studied digestive serine protease, exhibits high specificity for such substrates. The positively charged guanidinium (B1211019) group of the arginine residue in Nα-Benzoyl-L-arginine methyl ester fits into a specific binding pocket (the S1 pocket) in trypsin, which contains a negatively charged aspartic acid residue (Asp 189), ensuring proper substrate recognition and binding. cmu.edu

Once bound, the enzyme's catalytic machinery, the "catalytic triad" composed of serine, histidine, and aspartate, facilitates the hydrolysis of the ester bond. amazonaws.com The use of Nα-Benzoyl-L-arginine methyl ester and its analogs allows researchers to probe the function of this catalytic triad (B1167595). The rate of hydrolysis can be easily monitored, often spectrophotometrically, providing quantitative data on the enzyme's activity. This makes it an invaluable tool for studying the catalytic mechanism and efficiency of serine proteases.

Substrate Specificity and Kinetic Analysis with Key Proteases

The interaction of Nα-Benzoyl-L-arginine methyl ester with proteases can be quantified through kinetic studies, providing insights into substrate specificity and catalytic efficiency.

Trypsin and Trypsin-like Serine Proteases

Trypsin and enzymes with similar specificity are frequently studied using Nα-Benzoyl-L-arginine methyl ester.

Kinetic studies on the hydrolysis of Nα-Benzoyl-L-arginine methyl ester by trypsin provide these crucial parameters. For instance, early studies have meticulously determined the kinetic constants for trypsin's action on this substrate.

| Substrate | Enzyme | K_m (M) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Nα-Benzoyl-L-arginine methyl ester | Trypsin | 9.6 x 10⁻⁶ | 17 | 1.8 x 10⁶ |

Table 1: Kinetic parameters for the hydrolysis of Nα-Benzoyl-L-arginine methyl ester by trypsin. Data from early kinetic studies.

Comparing the enzymatic hydrolysis of Nα-Benzoyl-L-arginine methyl ester with its ethyl ester analog, Nα-Benzoyl-L-arginine ethyl ester (BAEE), reveals subtle differences in how the enzyme interacts with closely related substrates. Both are excellent substrates for trypsin, but the slight structural difference in the alcohol portion of the ester can influence the kinetic parameters.

A comparative study of the hydrolysis of a series of benzoyl-L-arginine esters by trypsin demonstrated these differences. researchgate.net The rates of hydrolysis were found to be remarkably similar for the methyl and ethyl esters, indicating that the size of this small alkyl group has a minimal effect on the catalytic step for these specific substrates.

| Substrate | Enzyme | Relative Rate of Hydrolysis |

| Nα-Benzoyl-L-arginine methyl ester | Trypsin | 1.00 |

| Nα-Benzoyl-L-arginine ethyl ester | Trypsin | 1.00 |

Table 2: Comparative hydrolysis rates of Nα-Benzoyl-L-arginine methyl and ethyl esters by trypsin. researchgate.net The rates are normalized to that of the methyl ester.

This similarity suggests that for these small ester groups, the deacylation step, which involves the release of the alcohol, is not significantly hindered or altered. However, as the size of the alcohol group increases (e.g., to isopropyl or cyclohexyl esters), a decrease in the rate of hydrolysis is observed, indicating that steric hindrance in the active site can become a limiting factor. researchgate.net

Effects of Immobilization on Trypsin Kinetics with Nα-Benzoyl-L-arginine Ethyl Ester and Methyl Ester Analogs

Trypsin, a serine protease, readily hydrolyzes the ester bond in Nα-Benzoyl-L-arginine ethyl ester (BAEE), a close analog of BAME. caymanchem.comsigmaaldrich.com The immobilization of trypsin on various supports can significantly alter its kinetic properties. For instance, when immobilized on a chitosan-based hydrogel, the optimal temperature for the hydrolysis of a related substrate, benzoyl-DL-arginine-p-nitroanilide (BAPNA), increased from 50°C for the soluble enzyme to 60°C for the immobilized form. mdpi.com This suggests enhanced thermal stability upon immobilization. The relative activity of immobilized trypsin was also found to be higher than the soluble enzyme in the temperature range of 55–80°C. mdpi.com

The efficiency of immobilized trypsin microreactors has been evaluated using BAEE. nih.gov The hydrolysis of BAEE to Nα-benzoyl-arginine (BA) and ethanol (B145695) serves as a model reaction to assess the activity of the immobilized enzyme. nih.gov Such studies are crucial for the development of robust enzymatic reactors for applications like protein digestion in proteomics.

Chymotrypsin (B1334515): Interactions and Substrate Promiscuity

Chymotrypsin, another digestive serine protease, is known for its preference for cleaving peptide bonds after aromatic amino acids like phenylalanine, tyrosine, and tryptophan. drugbank.com While its primary substrates differ from the arginine-based structure of BAME, chymotrypsin can exhibit a degree of substrate promiscuity, hydrolyzing other peptide bonds at a slower rate. drugbank.com The catalytic mechanism of chymotrypsin involves a catalytic triad of His-57, Asp-102, and Ser-195. drugbank.com

Acrosin: Characterization of Esterolytic Activity

Acrosin is a serine protease found in the acrosome of sperm and plays a role in fertilization. Its esterolytic activity can be characterized using arginine esters.

pH Dependence and Cationic Influences on Acrosin Activity

The hydrolytic activity of proteases like trypsin, which shares similarities with acrosin, is highly dependent on pH. Studies on the tryptic hydrolysis of BAEE in various mixed solvents have shown that the pH profile of the reaction can be shifted by the solvent composition and temperature. researchgate.netnih.gov These shifts are interpreted in terms of the effects on the pKa values of residues in the enzyme's active site, such as histidine. researchgate.netnih.gov Such studies provide insights into the catalytic mechanism and the influence of the microenvironment on enzyme activity.

Protein Arginine Deiminases (PADs): Substrate Recognition and Catalytic Mechanisms

Protein Arginine Deiminases (PADs) are a family of enzymes that catalyze the conversion of peptidylarginine to peptidylcitrulline, a post-translational modification known as deimination or citrullination. nih.govnih.gov BAME is utilized as a substrate to probe the activity and specificity of different PAD isoforms. nih.govresearchgate.net

Differential Substrate Utilization by PAD1, PAD3, and PAD4

Different PAD isoforms exhibit varying efficiencies in utilizing small molecule substrates like BAME. Steady-state kinetic analyses have revealed that PAD1 and PAD4 have comparable efficiencies for hydrolyzing BAME, although the Michaelis constant (Km) for BAME is significantly lower for PAD1 (0.37 ± 0.07 mM) compared to PAD4 (1.66 ± 0.26 mM), indicating a higher affinity of PAD1 for this substrate. nih.gov In contrast, PAD3 is a relatively poor catalyst for the hydrolysis of BAME, with a kcat/Km value of 120 M-1s-1. nih.gov

Table 1: Steady-State Kinetic Parameters of PAD Isoforms with Nα-Benzoyl-L-arginine Methyl Ester (BAME)

| Isoform | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| PAD1 | 0.37 ± 0.07 | 0.044 ± 0.002 | 120 |

| PAD3 | 2.5 ± 0.5 | 0.30 ± 0.04 | 120 |

| PAD4 | 1.66 ± 0.26 | 0.35 ± 0.02 | 210 |

Data sourced from a study on the substrate specificity of PADs. nih.gov

Insights into the Molecular Mechanism of Deimination with Nα-Benzoyl-L-arginine Methyl Ester

The study of PADs with substrates like BAME provides insights into their catalytic mechanisms. Unlike some enzymes that utilize a substrate-assisted mechanism, PADs 1, 3, and 4 are believed to employ a reverse protonation mechanism. researchgate.net The deimination reaction catalyzed by PADs involves the hydrolysis of the guanidinium group of arginine. researchgate.net Mechanistic studies with related enzymes like arginine deiminase have shown that this proceeds through a covalent enzyme intermediate formed at an active-site cysteine residue. nih.gov The use of artificial substrates like BAME is crucial in elucidating these intricate molecular mechanisms. researchgate.net

Leukocyte Migration Inhibitory Factor (LIF): Selective Substrate Applications

Nα-Benzoyl-L-arginine methyl ester (BAME) and its ethyl ester counterpart, Nα-Benzoyl-L-arginine ethyl ester (BAEE), have been utilized in the study of Leukocyte Migration Inhibitory Factor (LIF), a lymphokine with serine esterase and protease activity. nih.govnih.gov LIF exhibits a specific affinity for arginine esters and amides. nih.gov The enzymatic activity of LIF can be detected and measured through the hydrolysis of these synthetic substrates. nih.gov

While BAEE has been used to detect LIF activity, research indicates that other, more complex substrates can offer greater sensitivity and selectivity. nih.govnih.gov For instance, the radiolabeled oligopeptide ester, benzoyl-phenylalanyl-valyl-arginine (3H) methyl ester (3H-BPVAME), has been shown to be approximately 20 times more sensitive as a substrate for LIF compared to 3H-BAEE. nih.gov The hydrolysis of 3H-BPVAME by LIF follows standard enzyme-substrate kinetics, demonstrating dependency on time, temperature, pH, and substrate concentration. nih.gov This suggests that while BAME is a recognized substrate, the development of more complex peptide-based substrates has allowed for more refined characterization of LIF's enzymatic properties. nih.gov

The study of LIF's esterolytic activity is significant as this lymphokine is implicated in various immune responses. nih.govnih.gov The ability to measure its enzymatic activity with substrates like BAME and its derivatives provides a biochemical method for assessing the presence and activity of this factor. nih.govnih.gov

Other Proteolytic Systems: Ficin (B600402) and Microbial Proteinases

Beyond its use in characterizing animal enzymes, Nα-Benzoyl-L-arginine methyl ester serves as a valuable substrate for a variety of other proteolytic systems, including the plant-derived protease ficin and numerous microbial proteinases. sigmaaldrich.comnih.gov Its structure makes it susceptible to cleavage by enzymes that recognize and hydrolyze peptide bonds at the carboxyl side of arginine residues.

Subtilisins (B1170691)

Subtilisins, a group of serine proteases originating from bacteria, are known to hydrolyze BAME. sigmaaldrich.comcaymanchem.com These enzymes, such as subtilisin BPN', have a broad specificity in their primary binding site (S1). nih.govnih.gov The interaction between subtilisin and N-benzoyl-L-arginine has been studied through crystallographic methods, providing insights into the binding mode of arginine-containing substrates. nih.gov

Kinetic studies have been performed on subtilisins using various substrates, including esters and amides. nih.gov While subtilisins demonstrate esteratic activity, their efficiency can be influenced by the nature of the substrate. nih.govnih.gov For example, a chemically modified version, thiolsubtilisin, shows reduced activity towards highly specific peptide esters compared to the native enzyme, highlighting the importance of the enzyme's active site structure in substrate recognition and catalysis. nih.gov The hydrolysis of BAME by subtilisins provides a means to assay their enzymatic activity and to explore the kinetics of these industrially significant proteases. caymanchem.comnih.gov

Kallikreins

Kallikreins, a group of serine proteases found in various tissues and plasma, readily hydrolyze Nα-Benzoyl-L-arginine methyl ester and its ethyl ester analog (BAEE). sigmaaldrich.comcaymanchem.comnih.gov This reactivity has established BAME and BAEE as standard substrates for assaying kallikrein activity. caymanchem.comnih.gov The hydrolysis of these substrates can be monitored to determine the kinetic parameters of the enzyme.

Studies on rat tissue kallikrein have demonstrated that the hydrolysis of BAEE follows Michaelis-Menten kinetics at lower substrate concentrations (50 to 190 microM). nih.gov However, at higher concentrations (200 to 1800 microM), significant deviation from this model occurs, with high concentrations of BAEE leading to complete enzyme inhibition. nih.gov This substrate inhibition is an important characteristic of the enzyme's kinetic behavior. For the hydrolysis of BAEE by rat tissue kallikrein, the Michaelis constant (Km) was determined to be 125 ± 15 microM and the maximum velocity (Vmax) was 121.3 ± 7.6 microM/min. nih.gov

The catalytic efficiency of kallikreins can be influenced by interactions at subsites beyond the primary cleavage site. nih.gov Research on porcine pancreatic kallikrein using extended N-aminoacyl-L-arginine methyl esters has shown that residues in the P2 and P3 positions significantly affect the catalytic constants (kcat and Km). nih.gov For instance, the presence of a phenylalanine residue at the P2 position dramatically enhances catalytic efficiency. nih.gov This demonstrates that while BAME is a useful simple substrate, the interaction of kallikreins with more complex, peptide-like substrates reveals further details about their active site topology and catalytic mechanism. nih.gov

Table 1: Kinetic Parameters for Rat Tissue Kallikrein with Various Substrates

| Substrate | Km (µM) | Vmax (µM/min) |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 125 ± 15 | 121.3 ± 7.6 |

| D-Valyl-leucyl-arginine p-nitroanilide | 24 ± 2 | 10.42 ± 0.28 |

| Acetyl-phenylalanyl-arginine p-nitroanilide | 13 ± 2 | 3.21 ± 0.11 |

| Tosyl-arginine p-nitroanilide | 29 ± 2 | 0.10 ± 0.002 |

Data sourced from a study on rat tissue kallikrein. nih.gov

Trichophyton rubrum Exocellular Proteinase

Trichophyton rubrum, a dermatophytic fungus responsible for common skin and nail infections in humans, secretes exocellular proteinases that are crucial for its growth and pathogenesis. nih.govoup.comnih.gov These enzymes are capable of degrading proteinaceous components of host tissues. oup.comnih.gov

An exocellular proteinase purified from T. rubrum has been identified as an alkaline serine proteinase. oup.com Studies on its substrate specificity revealed that it can hydrolyze synthetic arginine esters, including α-N-benzoyl-L-arginine ethyl ester (BAEE) and p-toluenesulfonyl-L-arginine methyl ester. oup.com However, this particular enzyme did not show activity against N-benzoyl-L-tyrosine ethyl ester or the amide substrate α-N-benzoyl-DL-arginine-p-nitroanilide. oup.com

Further research has characterized multiple proteolytic enzymes from this fungus, which are regulated by nutrient availability. nih.govnih.gov The expression of general proteolytic activity is derepressed when sources of carbon, nitrogen, or sulfur are limited. nih.gov While specific kinetic data for the hydrolysis of BAME by these enzymes is not extensively detailed in the provided context, the ability of the purified exocellular proteinase to hydrolyze BAEE confirms that arginine esters are recognized substrates. oup.com This makes BAME and similar compounds useful tools for detecting and characterizing the proteolytic activity of this pathogenic fungus. oup.com

Methodological Frameworks for Assessing Nα Benzoyl L Arginine Methyl Ester Hydrolysis

Spectrophotometric Approaches for Real-time Kinetic Monitoring

Spectrophotometry remains a cornerstone for monitoring the kinetics of enzyme-catalyzed reactions, including the hydrolysis of BAME. These methods are valued for their simplicity, cost-effectiveness, and the ability to provide continuous, real-time data.

The fundamental principle of absorbance-based quantification in enzyme assays lies in the application of the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of an absorbing species. tandfonline.com In the context of protease assays, this principle is exploited by using synthetic substrates that, upon enzymatic cleavage, release a chromogenic product.

For instance, while BAME itself does not produce a significant color change upon hydrolysis, related substrates such as Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) are frequently used. sigmaaldrich.com The enzymatic hydrolysis of the amide bond in BAPNA by proteases like trypsin or papain releases p-nitroaniline (pNA). tandfonline.comsigmaaldrich.com This product exhibits a distinct absorbance maximum at wavelengths around 405 nm, a region where the parent substrate has minimal absorbance. tandfonline.com By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be quantified. tandfonline.com The molar absorptivity of the chromophore is a critical parameter for converting the rate of change in absorbance to the rate of product formation. tandfonline.com

The choice of substrate and detection wavelength is crucial for assay sensitivity and specificity. Factors such as the pH and ionic strength of the buffer can influence the absorbance of the chromophore and must be carefully controlled. tandfonline.com

The advent of automated systems has significantly enhanced the throughput and resolution of kinetic data acquisition in enzyme assays. nih.gov These systems often utilize microfluidic technologies to perform a large number of reactions simultaneously in miniaturized volumes, such as picoliter to nanoliter droplets. nih.govacs.org This automation allows for the rapid generation of extensive datasets, which is particularly advantageous for determining Michaelis-Menten kinetic parameters (K_m and k_cat). nih.gov

For example, droplet-on-demand microfluidic systems can create precise concentration gradients of substrates, enabling the simultaneous determination of initial reaction rates (v₀) at numerous substrate concentrations. acs.org By coupling these systems with multiplexed absorbance detectors, the progress of multiple reactions can be monitored in real-time. nih.gov Such platforms can achieve a throughput of thousands of data points per hour, representing a significant improvement over traditional single-point detection methods. nih.govacs.org These high-resolution datasets not only improve the accuracy of kinetic parameter determination but also facilitate the characterization of a wide range of enzymatic activities. nih.gov

Radiometric Techniques for Enhanced Sensitivity in Enzyme Assays

Radiometric assays offer a highly sensitive alternative to spectrophotometric methods, particularly when dealing with low enzyme concentrations or when high sensitivity is paramount.

A key example of a radiometric approach involves the use of tritium (B154650) (³H)-labeled derivatives of Nα-Benzoyl-L-arginine methyl ester. One such derivative is benzoyl-L-phenylalanyl-L-valyl-L-arginine (³H) methyl ester (³H-BPVAME). nih.gov This substrate has been utilized for the direct measurement of the activity of certain proteases, such as the human lymphokine, leukocyte migration inhibitory factor (LIF), which exhibits serine esterase and protease activity. nih.gov

In this type of assay, the hydrolysis of the radiolabeled ester is measured. The reaction is typically time-, temperature-, pH-, and concentration-dependent, following standard enzyme-substrate kinetics. nih.gov The use of a tritium label allows for the detection of very small amounts of product, making these assays significantly more sensitive than their spectrophotometric counterparts. For instance, ³H-BPVAME has been reported to be approximately 20 times more sensitive as a substrate for LIF than previously used radiolabeled substrates like ³H-BAEE (Nα-Benzoyl-L-arginine ethyl ester) and ³H-TAME (Nα-p-Tosyl-L-arginine methyl ester). nih.gov This enhanced sensitivity is crucial for studying enzymes that are present in low abundance or for detecting subtle changes in enzyme activity.

High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their potential to modulate the activity of a specific biological target, such as a protease. numberanalytics.com

The design and implementation of HTS platforms for protease inhibitor discovery is a multidisciplinary endeavor, integrating principles from biology, chemistry, engineering, and informatics. springernature.comnih.gov The primary goal is to develop robust and automated assays that can screen thousands to hundreds of thousands of compounds efficiently and accurately. researchgate.net

These platforms are often built around miniaturized assay formats, such as 384-well or 1536-well microtiter plates, to minimize reagent consumption and maximize throughput. nih.gov A variety of detection technologies can be employed, with fluorescence-based assays being particularly common due to their high sensitivity and suitability for homogeneous assay formats. nih.govnih.gov These can include fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET) assays. nih.govresearchgate.net

Integration of Nα-Benzoyl-L-arginine Methyl Ester in Fluorogenic and Chromogenic HTS Formats

The adaptation of Nα-Benzoyl-L-arginine methyl ester (BAME) and its derivatives into high-throughput screening (HTS) formats is crucial for the rapid discovery of enzyme modulators. Fluorogenic and chromogenic assays are particularly well-suited for HTS due to their sensitivity, simplicity, and amenability to automation in microplate formats. nih.gov These assays rely on chemically modified versions of the BAME scaffold, where hydrolysis by the target enzyme, typically a serine protease, results in a detectable optical signal.

Fluorogenic HTS Formats

Fluorogenic assays utilizing derivatives of BAME offer exceptional sensitivity, making them ideal for detecting low levels of enzymatic activity. nih.gov The most common strategy involves conjugating the arginine residue to a fluorophore that is quenched in the intact substrate. Upon enzymatic cleavage of the amide or ester bond, the fluorophore is released, leading to a quantifiable increase in fluorescence.

A prominent example is Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin (Bz-Arg-AMC). sigmaaldrich.comnih.gov In this molecule, the 7-amino-4-methylcoumarin (B1665955) (AMC) group is non-fluorescent when attached to the arginine. Hydrolysis by a trypsin-like protease severs the amide bond, liberating the highly fluorescent AMC molecule. nih.gov This "turn-on" fluorescence provides a direct measure of enzyme activity.

Research has demonstrated the use of Bz-Arg-AMC in a coupled fluorescence-based assay to determine the activity of Protein Arginine N-methyltransferase 6 (PRMT6). nih.gov In this innovative two-step assay, PRMT6 first methylates the Bz-Arg-AMC substrate. Subsequently, trypsin is introduced, which can only cleave the remaining, un-methylated substrate. The resulting fluorescence from the released AMC is therefore inversely proportional to the PRMT6 activity. nih.gov This method circumvents the need for expensive or radioactive substrates often used in methyltransferase assays. nih.gov The principles of such assays are readily adaptable to 96- or 384-well plates, a prerequisite for high-throughput screening. nih.gov

Key Features of Fluorogenic Substrates in HTS:

High Sensitivity: Capable of detecting minute amounts of proteolytic activity. nih.gov

Real-time Monitoring: Allows for continuous kinetic measurements of enzyme activity.

Miniaturization: Assays can be performed in small volumes, conserving reagents and enabling high-density screening formats (e.g., 384-well plates). nih.govnih.gov

Chromogenic HTS Formats

Chromogenic assays provide a robust and cost-effective alternative for HTS. The underlying principle involves attaching a chromogenic leaving group, most commonly p-nitroaniline (pNA), to the C-terminus of the arginine substrate. While Nα-Benzoyl-L-arginine methyl ester itself is used in spectroscopic assays, its pNA analog, Nα-Benzoyl-L-arginine-p-nitroanilide (Bz-Arg-pNA), is a classic chromogenic substrate. nih.govkarger.com

The intact Bz-Arg-pNA is colorless. When a protease like trypsin cleaves the amide bond between the arginine and the pNA, the free p-nitroaniline is released, which has a distinct yellow color and a strong absorbance maximum around 405 nm. The rate of color development is directly proportional to the rate of substrate hydrolysis.

While simple arginine esters are effective, more complex peptide chromogenic substrates have been developed to enhance specificity for different serine proteases. nih.govkarger.comkarger.com For instance, substrates like S-2160 (N-Bz-Phe-Val-Arg-pNA) and Chromozym TH (Z-Gly-Pro-Arg-pNA) were designed for high sensitivity towards thrombin, while also being hydrolyzed by trypsin. nih.govkarger.com This highlights the modularity of the core arginine-pNA structure, allowing for modifications to the peptide sequence to target specific proteases within a screening campaign.

The table below summarizes findings for various chromogenic substrates used to assay serine proteases, demonstrating the range of enzymes that can be targeted with this technology.

Table 1: Research Findings on Chromogenic Protease Substrates

| Substrate Name | Target Enzyme(s) | Key Finding |

|---|---|---|

| Nα-Benzoyl-L-arginine-p-nitroanilide (and related compounds) | Trypsin, Plasmin, Thrombin, Kallikrein | Serves as a foundational chromogenic substrate for a variety of serine proteases. nih.govkarger.comkarger.com |

| S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | Factor Xa | Demonstrates high sensitivity and specificity for Factor Xa over thrombin. nih.govkarger.com |

| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | Shows relative specificity for plasmin, making it useful for studying fibrinolysis. nih.govkarger.com |

These chromogenic assays are easily implemented in a microplate reader, making them highly suitable for HTS applications to screen for inhibitors or activators of target proteases. nih.gov

Synthetic Utility of Nα Benzoyl L Arginine Methyl Ester in Advanced Organic and Peptide Chemistry

Nα-Benzoyl-L-arginine Methyl Ester as a Precursor in Peptide Synthesis

In the intricate field of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount. Nα-Benzoyl-L-arginine methyl ester serves as a key precursor, providing a stable and reactive form of arginine for incorporation into peptide chains. The benzoyl group at the α-amino position and the methyl ester at the C-terminus offer temporary protection, preventing the respective functional groups from participating in unintended coupling reactions.

The utility of N-acylated arginine esters in peptide synthesis is a well-established principle. For instance, Nα-carbobenzoxy-L-arginine methyl and benzyl (B1604629) esters have been successfully employed as intermediates in the synthesis of both N-terminal and C-terminal arginine-containing peptides. uoa.gr This approach allows for the sequential addition of amino acids to build the desired peptide backbone. Similarly, Nα-trityl-amino acid methyl esters have been utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the efficient production of peptides. researchgate.net The synthesis of various Nα-acyl arginine ethyl esters further underscores the broad applicability of this class of compounds in peptide chemistry. sapub.org

The general strategy involves the activation of the free carboxyl group of an incoming N-protected amino acid, which then reacts with the deprotected α-amino group of the arginine methyl ester. Conversely, the methyl ester of Nα-benzoyl-L-arginine can be hydrolyzed to the free carboxylic acid, which can then be activated and coupled to the amino group of another amino acid or peptide. The benzoyl protecting group can be removed under specific conditions to allow for further chain elongation at the N-terminus. This controlled and stepwise approach is fundamental to the successful synthesis of complex bioactive peptides.

| Protecting Group | Function | Typical Application in Peptide Synthesis |

| Nα-Benzoyl | Protects the α-amino group | Prevents unwanted acylation during coupling reactions. |

| C-terminal Methyl Ester | Protects the carboxyl group | Prevents participation in coupling reactions until desired. |

Building Block for the Construction of Arginine-Containing Complex Molecules

Beyond its role in linear peptide synthesis, Nα-Benzoyl-L-arginine methyl ester functions as a fundamental building block for the creation of more elaborate and structurally diverse arginine-containing molecules. Chemical suppliers explicitly categorize compounds like Nα-benzoyl-L-arginine as "building blocks," highlighting their role as foundational units in organic synthesis. carlroth.com This concept is central to diversity-oriented synthesis, where complex molecular scaffolds are assembled from simpler, pre-functionalized components. mdpi.com

The strategic placement of protecting groups on the α-amino and carboxyl functions allows chemists to selectively manipulate the guanidinium (B1211019) side chain of the arginine moiety. This is particularly important for the synthesis of molecules where the unique basicity and hydrogen-bonding capabilities of the guanidinium group are critical for biological activity or molecular recognition. For example, novel arginine building blocks with increased lipophilicity have been developed for solid-phase synthesis, enabling the creation of peptide prodrugs with enhanced membrane permeability. mdpi.comnih.gov

The versatility of Nα-benzoyl-L-arginine methyl ester as a building block extends to its potential use in the synthesis of natural product analogs and other complex bioactive molecules. The arginine scaffold is present in a wide array of natural products, and having a readily available and selectively protected derivative is a significant advantage for synthetic chemists aiming to construct these intricate structures or their analogs for therapeutic applications. The principle of using pre-functionalized units is a powerful strategy in the synthesis of complex natural products. uni-konstanz.denih.gov

| Feature | Synthetic Advantage | Example Application |

| Protected α-amino and carboxyl groups | Allows for selective reaction at the guanidinium side chain. | Synthesis of side-chain modified arginine derivatives. |

| Arginine scaffold | Introduces basicity and hydrogen bonding capabilities. | Construction of bioactive molecules and enzyme inhibitors. |

| Commercially available | Readily accessible for synthetic campaigns. | Starting material for multi-step synthesis of complex targets. |

Enzymatic Approaches to Peptide Bond Formation Utilizing Arginine Esters

Enzymatic methods for peptide synthesis have emerged as a powerful alternative to traditional chemical approaches, offering high specificity, mild reaction conditions, and reduced environmental impact. In this context, arginine esters, including Nα-benzoyl-L-arginine methyl ester, serve as valuable substrates for proteases that can catalyze the formation of peptide bonds.

Papain, a cysteine protease, is a well-studied enzyme for this purpose. It can effectively catalyze the synthesis of peptides by utilizing amino acid esters as acyl donors. nih.govkyoto-u.ac.jpresearchgate.netfrontiersin.org The reaction mechanism typically involves the formation of an acyl-enzyme intermediate, where the acyl group from the arginine ester is covalently attached to a cysteine residue in the active site of the enzyme. This activated intermediate then reacts with the amino group of a second amino acid or peptide (the nucleophile) to form a new peptide bond, releasing the free enzyme. The use of organic solvents can further shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. tandfonline.com

While much of the literature focuses on the use of ethyl esters, the principles are directly transferable to methyl esters. For instance, the kinetics of papain-catalyzed hydrolysis of Nα-benzoyl-L-arginine ethyl ester have been studied, providing insights into the enzyme-substrate interactions. tandfonline.com Similarly, trypsin, another protease, has been investigated for its use in peptide synthesis, with substrates like N-benzoyl-L-arginine ethyl ester (BAEE) being relevant to understanding its catalytic activity. dcu.ie These enzymatic strategies allow for the regioselective and stereoselective formation of peptide bonds, which can be particularly advantageous when dealing with sensitive or complex peptide sequences.

| Enzyme | Substrate Type | Key Feature of Enzymatic Synthesis |

| Papain | N-acyl-amino acid esters | High stereoselectivity, mild reaction conditions. nih.govfrontiersin.org |

| Trypsin | Arginine and lysine (B10760008) esters | Specificity for basic amino acid residues. dcu.ie |

Evolution of Nα Benzoyl L Arginine Methyl Ester in Biochemical Research Paradigms

Historical Development of Synthetic Protease Substrates

The history of protease research began with the discovery and isolation of enzymes like pepsin and trypsin in the 19th and early 20th centuries. nih.govscholaris.ca Initially, scientists used large, complex proteins as substrates to study the activity of these enzymes. However, using proteins as substrates presented significant challenges; they were difficult to purify, their cleavage sites were not always well-defined, and quantifying the reaction was often cumbersome. pnas.org

To overcome these limitations, researchers in the mid-20th century began to design and synthesize small, well-defined molecules that could mimic the specific amino acid residues recognized and cleaved by proteases. pnas.org This shift marked the dawn of synthetic protease substrates. The goal was to create simple ester or amide derivatives of amino acids that would be specifically hydrolyzed by a particular protease, allowing for a more straightforward and quantitative analysis of enzyme activity. pnas.orglongdom.org

The development of these synthetic substrates was a crucial step forward. Early examples targeted well-characterized proteases like trypsin and chymotrypsin (B1334515). nih.gov For instance, trypsin is known to cleave peptide chains on the carboxyl side of positively charged amino acids like lysine (B10760008) and arginine. youtube.com Chymotrypsin, on the other hand, prefers large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan. youtube.comnih.gov

This led to the synthesis of compounds where a susceptible ester or amide bond was attached to a specific amino acid residue, which was in turn modified with blocking groups. These synthetic substrates allowed for the application of classic enzyme kinetics, as described by the Michaelis-Menten equation, to protease research. longdom.orgqeios.com The rate of hydrolysis of these simple molecules could be easily monitored, often through spectrophotometric methods that detected the release of one of the products. longdom.org This evolution from complex protein substrates to simple synthetic molecules paved the way for a more precise and mechanistic understanding of protease function.

A timeline of key developments in synthetic protease substrates includes:

p-nitroanilides (1962): These were among the first generation of colorimetric substrates. researchgate.net

FRET-based substrates (1973): Förster Resonance Energy Transfer substrates provided a new fluorometric method. researchgate.net

AMC-based substrates (1976): 7-amino-4-methyl coumarin (B35378) (AMC) substrates offered another sensitive fluorometric assay. researchgate.net

Nα-Benzoyl-L-arginine methyl ester fits into this historical context as a key early synthetic substrate specifically designed for trypsin and trypsin-like enzymes, which recognize arginine residues.

Table 1: Examples of Synthetic Protease Substrates and Their Targets

| Substrate Name | Abbreviation | Target Enzyme Class |

|---|---|---|

| Nα-Benzoyl-L-arginine methyl ester | BAME | Trypsin-like proteases |

| N-alpha-(p-toluene sulfonyl)-L-arginine methyl ester | TAME | Trypsin-like proteases nih.gov |

| Benzoyl-Arg-p-nitroanilide | BAPNA | Trypsin-like proteases nih.gov |

| N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | SAPNA | Chymotrypsin-like proteases nih.gov |

Impact on the Elucidation of Proteolytic Enzyme Mechanisms

The introduction of synthetic substrates like Nα-Benzoyl-L-arginine methyl ester (BAME) had a profound impact on the study of proteolytic enzyme mechanisms. BAME is a chromogenic substrate, meaning its hydrolysis by an enzyme generates a product that can be detected by changes in light absorbance, providing a continuous and straightforward assay for enzyme activity. mpbio.com This characteristic was instrumental in facilitating detailed kinetic analyses of proteases, particularly trypsin.

By using BAME as a substrate, researchers could systematically study the kinetics of trypsin-catalyzed reactions. longdom.org This involves measuring the initial reaction rate at various substrate concentrations, allowing for the determination of key kinetic parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). qeios.comnih.gov

Km (Michaelis Constant): This parameter reflects the concentration of the substrate at which the reaction rate is half of Vmax. It serves as an indicator of the affinity between the enzyme and its substrate. A lower Km value for BAME would suggest a higher affinity of trypsin for this substrate. nih.gov

Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration and its catalytic efficiency. nih.gov

The ratio of these two parameters, kcat/Km (where kcat is the turnover number derived from Vmax), is known as the specificity constant. nih.gov This value provides a measure of how efficiently an enzyme converts a substrate into a product and is a crucial metric for comparing the enzyme's preference for different substrates. nih.gov By comparing the kcat/Km values for the hydrolysis of BAME and other synthetic substrates, scientists could quantitatively assess the specificity of trypsin and related proteases. nih.govnih.gov

These kinetic studies, made possible by substrates like BAME, were fundamental in:

Mapping the Active Site: By systematically modifying the structure of synthetic substrates (e.g., changing the amino acid residue or the blocking groups) and observing the effects on Km and kcat, researchers could infer the chemical and structural properties of the enzyme's active site and specificity pockets. youtube.com

Understanding Catalytic Mechanisms: The ability to precisely measure reaction rates under various conditions (e.g., different pH, temperature, or in the presence of inhibitors) helped to elucidate the step-by-step chemical mechanism of peptide bond cleavage, including the roles of key amino acid residues in the enzyme's catalytic triad (B1167595) (e.g., serine, histidine, and aspartate in serine proteases). nih.gov

Characterizing Inhibitors: Synthetic substrates are essential for studying enzyme inhibition, a critical area for drug development. researchgate.net By measuring how a potential inhibitor affects the kinetic parameters of BAME hydrolysis, its mechanism of inhibition (e.g., competitive, non-competitive) can be determined.

In essence, Nα-Benzoyl-L-arginine methyl ester served as a simplified, controllable tool that unlocked the ability to apply rigorous quantitative analysis to the complex process of proteolysis. This moved the field beyond simple observation of protein degradation to a detailed, molecular-level understanding of how these vital enzymes function.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nα-Benzoyl-L-arginine methyl ester |

| N-alpha-(p-toluene sulfonyl)-L-arginine methyl ester |

| Benzoyl-Arg-p-nitroanilide |

| N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide |

| Lysine |

| Arginine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Serine |

| Histidine |

| Aspartate |

| Pepsin |

| Trypsin |

| Chymotrypsin |

| 7-amino-4-methyl coumarin |

Future Directions and Emerging Research Avenues for Nα Benzoyl L Arginine Methyl Ester

Development of Novel Nα-Benzoyl-L-arginine Methyl Ester Derivatives for Specific Research Applications

The core structure of BAME provides a robust scaffold for the synthesis of a diverse array of derivatives, each tailored for specific research applications. By modifying the benzoyl group, the arginine side chain, or the methyl ester, researchers can fine-tune the substrate's specificity, sensitivity, and physical properties.

One promising avenue is the synthesis of fluorogenic and chromogenic derivatives. For instance, attaching a fluorophore or a chromophore to the BAME molecule allows for the continuous monitoring of enzyme activity in real-time. A notable example is Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin, a fluorogenic substrate used for detecting trypsin-like proteolytic activity. sigmaaldrich.comsigmaaldrich.com The development of derivatives with distinct spectral properties would enable multiplexed assays, where the activities of several proteases are measured simultaneously in a single sample.

Furthermore, the creation of derivatives with altered enzymatic susceptibility is a key area of interest. By introducing different chemical moieties, researchers can design substrates that are selectively cleaved by specific proteases or protease families. This approach is exemplified by the use of N-benzoyl-L-phenylalanyl-L-valyl-L-arginine (3H) methyl ester as a more sensitive and selective substrate for human leukocyte migration inhibitory factor (LIF) compared to simpler arginine esters. nih.gov Such tailored substrates are invaluable for dissecting complex biological processes where multiple proteases are active.

The synthesis of N-benzoyl amino acid and N-benzoyl amino ester derivatives has also been explored for their potential antifungal activities. scielo.org.mx This highlights the potential for BAME derivatives to extend beyond enzyme substrates into therapeutic research.

Advanced Enzymatic Mechanistic Probes Derived from Nα-Benzoyl-L-arginine Methyl Ester

Beyond its role as a simple substrate, BAME and its derivatives are being increasingly utilized as sophisticated probes to elucidate the intricate mechanisms of enzyme action. These probes can provide detailed insights into enzyme kinetics, active site architecture, and the catalytic cycle.

One area of active research involves the development of mechanism-based inhibitors derived from BAME. These molecules are designed to be processed by the target enzyme, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. Such probes are powerful tools for identifying and characterizing specific proteases in complex biological mixtures.

Isotopically labeled BAME derivatives, for instance, using stable isotopes like ¹³C or ¹⁵N, can be employed in mass spectrometry-based assays to track the fate of the substrate and its cleavage products with high precision. This approach is particularly useful for quantitative proteomics and for studying enzyme activity in complex biological matrices like cell lysates or tissue homogenates. The development of building block strategies using click chemistry allows for the rapid and modular assembly of such labeled enzyme substrates. nih.gov

Furthermore, analogues of arginine, such as the methylated N(ω)-hydroxy-L-arginine analogues, serve as mechanistic probes to investigate the catalytic steps of enzymes like nitric oxide synthase (NOS). nih.gov While not direct derivatives of BAME, the principles of modifying the arginine structure to probe enzyme function are directly applicable to the future design of BAME-based probes.

Integration into High-Content and Phenotypic Screening Platforms

The transition from traditional biochemical assays to high-content and phenotypic screening represents a significant leap forward in drug discovery and systems biology. BAME and its derivatives are well-positioned to play a crucial role in this evolution.

High-content screening (HCS) platforms combine automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. Fluorogenic BAME derivatives can be integrated into HCS assays to visualize and quantify protease activity within living cells, providing spatial and temporal information that is unattainable with conventional plate-based assays. This allows researchers to study the role of proteases in cellular processes like apoptosis, cell migration, and signal transduction in a more physiologically relevant context.

Phenotypic screening, which focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype, can also benefit from the use of BAME-based tools. For example, a screen could be designed to identify small molecules that modulate the activity of a specific protease implicated in a disease, using a BAME derivative as a reporter of enzyme activity. This approach is particularly valuable for identifying novel drug candidates that act through previously unknown mechanisms.

The development of robust and sensitive enzyme assays using synthetic substrates is pivotal for medical diagnostics. nih.gov The versatility of BAME and its potential for modification make it an attractive candidate for the development of diagnostic assays, including those for newborn screening of lysosomal storage disorders where enzyme activity is a key indicator.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing high-purity Benzoyl L-arginine methyl ester?

- Methodological Answer : The synthesis typically involves coupling L-arginine with benzoyl chloride followed by esterification. Critical parameters include:

- Reaction Solvent : Use anhydrous methanol or ethanol to minimize hydrolysis .

- Temperature : Maintain 0–5°C during benzoylation to prevent side reactions .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity, confirmed via HPLC or melting point analysis (mp 129–136°C) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (306.36 g/mol for the hydrochloride salt) .

- Melting Point : A sharp mp range (129–136°C) indicates crystallinity and absence of impurities .

Advanced Research Questions

Q. How can discrepancies in reported kinetic parameters (e.g., ) for trypsin assays using this compound be resolved?

- Methodological Answer : Variations arise from assay conditions:

- Substrate Concentration : Ensure linearity in initial reaction rates (e.g., 0.1–1.0 mM substrate) to avoid saturation artifacts .

- Buffer Composition : Use 50 mM Tris-HCl (pH 8.2) with 20 mM CaCl₂ to stabilize trypsin activity .

- Interfering Factors : Pre-incubate substrate to rule out autohydrolysis, and validate purity via HPLC to exclude contaminants like free arginine .

Q. What factors influence the stability of this compound in long-term storage, and how can degradation be minimized?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, desiccated containers to prevent hydrolysis .

- Stability Assays : Monitor degradation via periodic HPLC analysis; acceptable thresholds are <5% decomposition over 12 months .

- Mitigation Strategies : Add stabilizers like 1 mM EDTA to chelate metal ions that catalyze ester hydrolysis .

Q. How does the stereochemistry of this compound affect its utility in protease inhibition studies?

- Methodological Answer :

- Enantiomer Specificity : Use chiral HPLC (e.g., Chiralpak IA column) to confirm the L-configuration, as D-isomers show negligible trypsin binding .

- Competitive Inhibition Assays : Compare values with structurally related esters (e.g., Tosyl-L-arginine methyl ester) to assess selectivity .

- Experimental Design : Include racemic controls and cite crystallographic data (e.g., PDB entries for trypsin-substrate complexes) to validate binding modes .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal pH ranges for this compound in enzymatic assays?

- Methodological Answer :

- Assay Variability : Differences in buffer systems (e.g., Tris vs. phosphate) alter ionic strength, affecting substrate protonation states .

- Enzyme Source : Trypsin from bovine vs. porcine origins may exhibit pH-dependent activity shifts (e.g., pH 7.5–9.0) .

- Resolution : Standardize buffers and enzyme batches across experiments, and report pH adjustments with calibrated electrodes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.